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Compound Name: HA-100
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A Comprehensive Overview of the Protein Kinase Inhibitor HA-100, its Mechanism of Action,
Target Selectivity, and Methodologies for its Study.

This technical guide provides a detailed examination of HA-100, a potent and versatile protein
kinase inhibitor. Designed for researchers, scientists, and professionals in drug development,

this document synthesizes key quantitative data, outlines detailed experimental protocols, and
visualizes the complex signaling pathways and mechanisms associated with HA-100's activity.

Core Concepts: Mechanism and Primary Targets

HA-100, chemically known as 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride, is a member
of the isoquinolinesulfonamide class of compounds. It functions primarily as an ATP-
competitive inhibitor, targeting a range of serine/threonine kinases. Its inhibitory action is
achieved by binding to the ATP-binding pocket of the kinase, thereby preventing the
phosphorylation of substrate proteins.[1] This mechanism underlies its broad utility in studying
various cellular processes.

The primary targets of HA-100 include cyclic nucleotide-dependent protein kinases and other
key regulators of cellular function. Notably, it exhibits potent inhibition of:

e Protein Kinase G (PKG)

e Protein Kinase A (PKA)
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e Protein Kinase C (PKC)
e Myosin Light Chain Kinase (MLCK)
» Rho-associated coiled-coil containing protein kinase (ROCK)

The inhibitory activity of HA-100 is concentration-dependent, with varying affinities for its
different targets. This differential inhibition allows for its use as a tool to dissect specific

signaling pathways.

Quantitative Data Summary

The inhibitory potency of HA-100 against its primary kinase targets has been quantified
through various in vitro assays. The following tables summarize the reported half-maximal
inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a clear comparison
of its efficacy.

Kinase Target IC50 (pM)
Protein Kinase G (PKG) 4

Protein Kinase A (PKA) 8

Protein Kinase C (PKC) 12

Myosin Light Chain Kinase (MLCK) 240

Table 1: IC50 Values of HA-100 for Primary Kinase Targets.[2]

Kinase Target Ki (pM) Inhibition Mechanism
Myosin Light Chain Kinase 61 Competitive with respect to
(MLCK) ATP

Competitive with respect to

Protein Kinase C (PKC) 6.5
ATP

Table 2: Inhibitor Constant (Ki) and Mechanism of HA-100.
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Signaling Pathways and Mechanisms

HA-100 exerts its cellular effects by modulating key signaling pathways involved in a multitude
of physiological processes, most notably smooth muscle contraction and relaxation.

Rho-Kinase (ROCK) Signaling Pathway

The RhoA/ROCK pathway is a central regulator of smooth muscle contraction. Upon activation
by GTP-bound RhoA, ROCK phosphorylates and inactivates myosin light chain phosphatase
(MLCP). This leads to an increase in the phosphorylation of the myosin light chain (MLC),
promoting actin-myosin cross-bridge formation and muscle contraction. HA-100, as a ROCK
inhibitor, blocks this cascade, leading to MLCP activation, MLC dephosphorylation, and
subsequent smooth muscle relaxation.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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